molecular formula C10H16N2O3S B1667282 Biotin CAS No. 58-85-5

Biotin

Cat. No.: B1667282
CAS No.: 58-85-5
M. Wt: 244.31 g/mol
InChI Key: YBJHBAHKTGYVGT-ZKWXMUAHSA-N
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Description

Biotin, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that plays a crucial role in various metabolic processes within the body. It is a small, colorless compound that belongs to the family of vitamins known as the vitamin B complex. This compound is composed of a ureido ring fused with a tetrahydrothiophene ring, and it contains a valeric acid substituent and a sulfur atom. This unique structure allows this compound to function as a coenzyme in many enzymatic reactions .

Mechanism of Action

Target of Action

Biotin, also known as vitamin B7 or vitamin H, primarily targets enzymes that transport carboxyl units and fix carbon dioxide . It is necessary for the proper functioning of these enzymes . This compound is a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Mode of Action

This compound functions as a coenzyme in several enzymatic reactions . It enables carboxylation reactions, which involve the addition of a carboxyl group to a substrate . This compound is composed of an ureido ring fused with a tetrahydrothiophene ring, which attaches a valeric acid substituent at one of its carbon atoms . This structure allows it to interact with its targets and bring about changes in metabolic functions.

Biochemical Pathways

This compound plays a crucial role in various biochemical pathways. It is involved in gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and the catabolism of branched-chain amino acids . This compound-dependent carboxylases consist of three domains: this compound carboxyl carrier protein (BCCP), this compound carboxylase (BC), and carboxyl transferase (CT). The BC and BCCP domains of different this compound-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .

Pharmacokinetics

This compound is a water-soluble vitamin . It is present in minute amounts in every living cell and is abundant in liver, kidney, pancreas, yeast, and milk . This compound is necessary for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Result of Action

The molecular and cellular effects of this compound’s action are significant. This compound has been found to have a direct impact on the transcription of important enzymes in glucose metabolism . It also affects genes that are critical in the regulation of glucose metabolism . This compound is required for cell survival, proliferation, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the ability to synthesize this compound de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora . In modern industries, this compound is widely used in various fields such as animal feed, food additives, cosmetics, diagnostics, fermentation, and biomedicine .

Biochemical Analysis

Biochemical Properties

Biotin serves as a coenzyme for five carboxylases in mammals . These this compound-dependent carboxylases play essential roles in fatty acid synthesis, mitochondrial uptake of fatty acid, gluconeogenesis, metabolism of odd-chain fatty acids, and catabolism of leucine . This compound’s biochemical role lies in its ability to act as a coenzyme in several enzymatic reactions, particularly enabling carboxylation reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It modulates cell signals such as cGMP, NF-κB, Sp1 and Sp3, nitric oxide, receptor tyrosine kinases, and biotinyl-5′-AMP, thereby altering gene expression . This compound deficiency has been linked with impaired immune function, birth defects, and de-repression of retrotransposons .

Molecular Mechanism

This compound exerts its effects at the molecular level through its covalent binding to enzymes. This binding is catalyzed by holocarboxylase synthetase (HLCS), which also catalyzes the binding of this compound to histones, mediating gene repression and genome stability .

Temporal Effects in Laboratory Settings

It is known that HLCS knockdown decreases heat survival and lifespan in Drosophila melanogaster compared with wild-type controls .

Dosage Effects in Animal Models

Studies in animals have shown that this compound deficiency during pregnancy leads to embryonic growth retardation, congenital malformation, and death .

Metabolic Pathways

This compound is involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis . It interacts with enzymes and cofactors in these metabolic pathways .

Transport and Distribution

It is known that animal cells cannot synthesize this compound, but microorganisms and plant cells can .

Subcellular Localization

Biotinylation of histone proteins in nuclear chromatin plays a role in chromatin stability and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin can be synthesized through several chemical routes. One common method involves the cyclization of a suitable precursor to form the bicyclic structure of this compound. The synthesis typically involves multiple steps, including the formation of the ureido ring and the tetrahydrothiophene ring, followed by the attachment of the valeric acid side chain. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the rings and the final product .

Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various chemical reagents and catalysts to produce this compound in large quantities. this method can be costly and environmentally challenging. Microbial fermentation, on the other hand, utilizes genetically engineered microorganisms to produce this compound. This method is more sustainable and cost-effective, making it a preferred choice for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Biotin undergoes several types of chemical reactions, including carboxylation, decarboxylation, and transcarboxylation. These reactions are essential for the metabolism of carbohydrates, fats, and proteins. This compound acts as a cofactor for four carboxylases, which are enzymes that add a carboxyl group to substrates .

Common Reagents and Conditions: The common reagents used in this compound-related reactions include adenosine triphosphate (ATP), bicarbonate, and specific carboxylase enzymes. The reactions typically occur under physiological conditions, with the presence of these enzymes facilitating the transfer of carboxyl groups to the target molecules .

Major Products: The major products formed from this compound-related reactions include oxaloacetate, malonyl-CoA, methylmalonyl-CoA, and 3-methylcrotonyl-CoA. These products are crucial intermediates in various metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Scientific Research Applications

Biotin has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a coenzyme in carboxylation reactions, enabling the synthesis of important biochemical compounds. It is also utilized in biotinylation, a process where this compound is attached to proteins and other macromolecules for detection and purification purposes .

Biology: this compound plays a vital role in cellular metabolism and gene expression. It is involved in the biotinylation of histone proteins, which affects chromatin stability and gene regulation. This compound is also essential for the proper functioning of carboxylase enzymes, which are involved in key metabolic pathways .

Medicine: In medicine, this compound is used to treat this compound deficiency, which can lead to symptoms such as hair loss, skin rashes, and neurological disorders. This compound supplements are commonly prescribed to improve hair, skin, and nail health. Additionally, this compound is being studied for its potential therapeutic effects in conditions such as diabetes, multiple sclerosis, and metabolic disorders .

Industry: this compound is widely used in the food and pharmaceutical industries. It is added to dietary supplements, fortified foods, and animal feed to ensure adequate this compound intake. This compound is also used in the production of cosmetics and personal care products due to its beneficial effects on hair and skin health .

Comparison with Similar Compounds

  • Thiamine (Vitamin B1)
  • Riboflavin (Vitamin B2)
  • Niacin (Vitamin B3)
  • Pantothenic Acid (Vitamin B5)
  • Pyridoxine (Vitamin B6)
  • Cobalamin (Vitamin B12)

Biotin’s distinct role in carboxylation reactions and its involvement in various metabolic pathways highlight its uniqueness among the B vitamins.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJHBAHKTGYVGT-ZKWXMUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Biotin
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Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE; DISSOLVES ABOUT 1 PART/100 IN METHANOL; SOL IN METHYL ETHYL KETONE, BENZENE, CYCLOHEXENE; INSOL IN SATURATED & PARAFFIN HYDROCARBONS /METHYL ESTER/, HIGHLY SOL IN WATER /SODIUM SALT/, Insol in naphtha, Slightly sol in chloroform and ether, Biotin is slightly soluble in water and alcohol (its salts are quite soluble)., 0.22 mg/mL at 25 °C
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids., In human tissues biotin is a cofactor for the enzymatic carboxylation of four substrates: pyruvate, acetyl coenzyme A (CoA), propionyl CoA, and beta-methylcrotonyl CoA. As such, it plays an important role in both carbohydrate and fat metabolism. Carbon dioxide fixation occurs in a two-step reaction, the first involving binding of carbon dioxide to the biotin moiety of the holoenzyme, and the second involving transfer of the biotin-bound carbon dioxide to an appropriate acceptor., Biotin functions in carbon dioxide fixation reactions in intermediate metabolism, transferring the carboxyl group to acceptor molecules. It acts similarly in decarboxylation reactions. Biotin is essential in human metabolism for its part in the previously described enzymatic steps, in catalyzing deamination of amino acids, and in oleic acid synthesis. Biotin is a cofactor for the enzymatic carboxylation of pyruvate, acetyl coenzyme A (CoA), propionyl CoA, and beta-methylcrotonyl CoA, and, therefore, plays an important role in carbohydrate and fat metabolism., Protein folding in the endoplasmic reticulum (ER) depends on Ca2+; uptake of Ca2+ into the ER is mediated by sarco/endoplasmic reticulum Ca2+-ATPase 3 (SERCA3). The 5'-flanking region of the SERCA3 gene (ATP2A3) contains numerous binding sites for the transcription factors Sp1 and Sp3. Biotin affects the nuclear abundance of Sp1 and Sp3, which may act as transcriptional activators or repressors. Here we determined whether biotin affects the expression of the SERCA3 gene and, thus, protein folding in human lymphoid cells. Jurkat cells were cultured in media containing 0.025 nmol/L biotin (denoted "deficient") or 10 nmol/L biotin ("supplemented"). The transcriptional activity of the full-length human SERCA3 promoter was 50% lower in biotin-supplemented cells compared to biotin-deficient cells. Biotin-dependent repressors bind to elements located 731 to 1312 bp upstream from the transcription start site in the SERCA3 gene. The following suggest that low expression of SERCA3 in biotin-supplemented cells impaired folding of secretory proteins in the ER, triggering unfolded protein response: (i) sequestration of Ca2+ in the ER decreased by 14 to 24% in response to biotin supplementation; (ii) secretion of interleukin-2 into the extracellular space decreased by 75% in response to biotin supplementation; (iii) the nuclear abundance of stress-induced transcription factors increased in response to biotin supplementation; and (iv) the abundance of stress-related proteins such ubiquitin activating enzyme 1, growth arrest and DNA damage 153 gene, X-box binding protein 1 and phosphorylated eukaryotic translation initiation factor 2alpha increased in response to biotin supplementation. Collectively, this study suggests that supplements containing pharmacological doses of biotin may cause cell stress by impairing protein folding in the ER., Evidence is emerging that biotin participates in processes other than classical carboxylation reactions. Specifically, novel roles for biotin in cell signaling, gene expression, and chromatin structure have been identified in recent years. Human cells accumulate biotin by using both the sodium-dependent multivitamin transporter and monocarboxylate transporter 1. These transporters and other biotin-binding proteins partition biotin to compartments involved in biotin signaling: cytoplasm, mitochondria, and nuclei. The activity of cell signals such as biotinyl-AMP, Sp1 and Sp3, nuclear factor (NF)-kappaB, and receptor tyrosine kinases depends on biotin supply. Consistent with a role for biotin and its catabolites in modulating these cell signals, greater than 2000 biotin-dependent genes have been identified in various human tissues. Many biotin-dependent gene products play roles in signal transduction and localize to the cell nucleus, consistent with a role for biotin in cell signaling. Posttranscriptional events related to ribosomal activity and protein folding may further contribute to effects of biotin on gene expression. Finally, research has shown that biotinidase and holocarboxylase synthetase mediate covalent binding of biotin to histones (DNA-binding proteins), affecting chromatin structure; at least seven biotinylation sites have been identified in human histones. Biotinylation of histones appears to play a role in cell proliferation, gene silencing, and the cellular response to DNA repair. Roles for biotin in cell signaling and chromatin structure are consistent with the notion that biotin has a unique significance in cell biology.
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Impurities

Biotin, which is to be not less than 97.5% and more than 100.5% by assay, may contain < 3 ppm arsenic and < 10 ppm heavy metals (as Pb) ..., One company requires that biotin contain <0.25% diamino derivative, biotinylbiotin, and monobenzyl biotin ... /Another company/ reports that biotin contains <10 mg/kg heavy metals (as Pb).
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Color/Form

Long, thin needles from water, Colorless, crystalline

CAS No.

58-85-5, 56846-45-8
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Melting Point

232 °C (decomposes), CRYSTALS. MELTING POINT 166.5 °C; SPECIFIC OPTICAL ROTATION +82 DEG @ 15 °C/D (7.5 MG IN 1.28 G METHANOL) /METHYL ESTER/, Melting point = 231-233 °C for 99% pure (+)-biotin, 232 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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